molecular formula C8H14INS B14512569 2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide CAS No. 62643-18-9

2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide

Cat. No.: B14512569
CAS No.: 62643-18-9
M. Wt: 283.18 g/mol
InChI Key: SYMNIYFORNQQEG-UHFFFAOYSA-M
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Description

2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide typically involves the reaction of 2,3-dimethylthiazolium iodide with isopropyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolium compounds.

Scientific Research Applications

2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolium ring can participate in various biochemical pathways, leading to the modulation of biological activities. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1,3-thiazolium iodide
  • 4-Isopropyl-1,3-thiazolium iodide
  • 2-Methyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide

Uniqueness

2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazolium ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62643-18-9

Molecular Formula

C8H14INS

Molecular Weight

283.18 g/mol

IUPAC Name

2,3-dimethyl-4-propan-2-yl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C8H14NS.HI/c1-6(2)8-5-10-7(3)9(8)4;/h5-6H,1-4H3;1H/q+1;/p-1

InChI Key

SYMNIYFORNQQEG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C(=CS1)C(C)C)C.[I-]

Origin of Product

United States

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